Silicic acid, barium magnesium zinc salt

Description

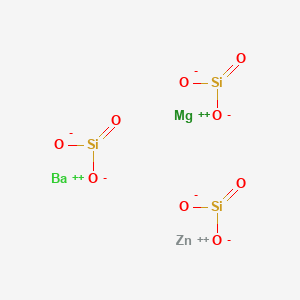

Silicic acid, barium magnesium zinc salt (CAS 72162-08-4) is a complex inorganic compound composed of barium (Ba²⁺), magnesium (Mg²⁺), zinc (Zn²⁺), and silicic acid (H₄SiO₄) anions. This compound belongs to the broader class of metal silicates, which are characterized by their tetrahedral SiO₄⁴⁻ frameworks intercalated with metal cations.

Potential applications include use as a stabilizer in polymers or ceramics, leveraging the synergistic effects of Ba, Mg, and Zn to enhance material performance.

Properties

CAS No. |

72162-08-4 |

|---|---|

Molecular Formula |

BaMgO9Si3Zn |

Molecular Weight |

455.3 g/mol |

IUPAC Name |

magnesium;zinc;barium(2+);dioxido(oxo)silane |

InChI |

InChI=1S/Ba.Mg.3O3Si.Zn/c;;3*1-4(2)3;/q2*+2;3*-2;+2 |

InChI Key |

IIKSOEHFUUOYER-UHFFFAOYSA-N |

Canonical SMILES |

[O-][Si](=O)[O-].[O-][Si](=O)[O-].[O-][Si](=O)[O-].[Mg+2].[Zn+2].[Ba+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of silicic acid, barium magnesium zinc salt typically involves the reaction of silicic acid with barium, magnesium, and zinc salts. One common method is the precipitation method, where aqueous solutions of barium, magnesium, and zinc salts are mixed with a solution of silicic acid. The reaction conditions, such as pH, temperature, and concentration, are carefully controlled to ensure the formation of the desired compound .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale precipitation processes. The raw materials, including barium chloride, magnesium sulfate, and zinc nitrate, are dissolved in water and reacted with silicic acid under controlled conditions. The resulting precipitate is filtered, washed, and dried to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Silicic acid, barium magnesium zinc salt can undergo various chemical reactions, including:

Oxidation and Reduction: The compound can participate in redox reactions, where the oxidation states of the metal ions may change.

Substitution: The metal ions in the compound can be substituted by other metal ions under specific conditions.

Condensation: Silicic acid can undergo condensation reactions, leading to the formation of polymeric structures

Common Reagents and Conditions

Common reagents used in reactions involving this compound include acids, bases, and other metal salts. The reaction conditions, such as temperature, pH, and concentration, play a crucial role in determining the outcome of the reactions .

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions. For example, condensation reactions may lead to the formation of polymeric silicic acid structures, while substitution reactions may result in the formation of new metal silicates .

Scientific Research Applications

Silicic acid, barium magnesium zinc salt has a wide range of scientific research applications, including:

Chemistry: The compound is used as a precursor for the synthesis of advanced materials and as a catalyst in various chemical reactions.

Biology: It is studied for its potential role in biological systems, particularly in the context of silicon metabolism and biomineralization.

Medicine: Research is ongoing to explore the compound’s potential therapeutic applications, including its use in drug delivery systems and as a component of medical implants.

Industry: The compound is used in the production of ceramics, glass, and other materials with specialized properties .

Mechanism of Action

The mechanism of action of silicic acid, barium magnesium zinc salt involves its interaction with various molecular targets and pathways. In biological systems, silicic acid can influence the formation of collagen and other structural proteins, contributing to the health of connective tissues. The metal ions in the compound may also play a role in enzymatic reactions and cellular signaling pathways .

Comparison with Similar Compounds

Composition and Structural Variations

The table below compares silicic acid, barium magnesium zinc salt with structurally related metal silicates:

Key Observations:

- Metal Diversity : The inclusion of Zn²⁺ in the primary compound distinguishes it from analogs like lithium magnesium silicate (Li⁺/Mg²⁺) or aluminum magnesium sodium silicate (Al³⁺/Mg²⁺/Na⁺). Zinc’s role may enhance electrical or thermal conductivity .

- Doping Effects : Lead-doped barium silicate (CAS 68784-75-8) demonstrates how dopants (e.g., Pb²⁺) can tailor properties for niche applications, such as radiation shielding .

Thermal Stability and Material Science:

- Barium-Containing Silicates : Barium’s high atomic weight contributes to density and thermal stability. For example, barium carbonate (BaCO₃) is used in ceramics for high-temperature resistance, suggesting similar utility in barium magnesium zinc silicate .

- Magnesium-Rich Silicates: Magnesium silicates (e.g., MgSiO₃) are known for low thermal expansion, making them suitable for refractory materials. This property is likely shared by the magnesium-containing variants listed .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.